REACTION_CXSMILES
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Cl.[C:2]1([C:12]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C[O:21][C:22]1C=CC=C[C:23]=1N1CCN(CCO)CC1>>[C:2]1([C:12]([N:14]2[CH2:19][CH2:18][N:17]([CH2:23][CH2:22][OH:21])[CH2:16][CH2:15]2)=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(=CC=CC2=CC=CC=C12)C(=O)N1CCN(CC1)CCO
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |